3-[(Naphthalen-1-yloxy)methyl]azetidine
Description
Contextualization within Heterocyclic Chemistry: The Azetidine (B1206935) Ring System
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. Among these, nitrogen-containing heterocycles are of particular importance due to their prevalence in natural products and pharmaceuticals.
Four-membered nitrogen heterocycles, such as azetidines, are recognized as valuable substrates in organic chemistry. youtube.com They serve as versatile building blocks for the synthesis of a wide array of biologically active compounds through the functionalization of various positions on the ring. youtube.com Despite their utility, the synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. nih.govresearchgate.net However, recent advancements in synthetic methodologies have made these structures more accessible for research. nih.govacgpubs.org The strained nature of the azetidine ring also makes it a good candidate for ring-opening and ring-expansion reactions, further expanding its synthetic utility.
The development of efficient synthetic routes, such as those involving visible-light-mediated intermolecular [2+2] photocycloadditions and La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, has been crucial in advancing the study of functionalized azetidines. francis-press.com These methods provide access to a diverse range of azetidine-based scaffolds for various applications. youtube.com
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a powerful tool. The azetidine ring is increasingly being recognized as a valuable bioisosteric scaffold. rsc.org Its rigid, three-dimensional structure can be a favorable replacement for other, more common ring systems like piperidines or pyrrolidines, potentially leading to improved pharmacokinetic properties. rsc.org
Recent studies have highlighted the use of 3-hydroxymethyl-azetidine as an effective bioisostere of pyrrolidin-3-ol in the development of potent enzyme inhibitors. The introduction of the azetidine motif can lead to compounds with enhanced metabolic stability. The ability to create spirocyclic azetidines further expands the geometric possibilities for lead compound design, offering a way to mitigate early drug clearance as these structures are poorly recognized by degradation enzymes. rsc.org
Role of Naphthalene (B1677914) Moieties in Chemical Scaffolds for Academic Investigations
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another cornerstone of chemical and pharmaceutical research, prized for its unique electronic and structural properties.
Naphthalene is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a highly explored scaffold in medicinal chemistry. researchgate.net Numerous compounds containing the naphthalene ring have been developed with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Its presence in both natural products and synthetic drugs underscores its importance in the development of new therapeutic agents. researchgate.net
The naphthalene ring system offers a rich platform for chemical modification, allowing for the introduction of a wide array of functional groups. orientjchem.org The ability to selectively functionalize different positions on the naphthalene core is crucial for tuning the properties of the resulting molecules. orientjchem.org Various synthetic strategies have been developed to achieve regioselective functionalization, enabling the creation of a diverse library of naphthalene derivatives for screening and optimization in drug discovery and materials science. The synthesis of novel naphthalene-heterocycle hybrids is an active area of research, aiming to create multi-target-directed drugs. researchgate.net
Rationale for Investigating Azetidine-Naphthalene Hybrid Structures in Advanced Chemical Synthesis and Exploratory Investigations
The combination of the azetidine ring and the naphthalene moiety into a single hybrid structure presents a compelling strategy in chemical research. This approach is driven by the hypothesis that the resulting molecule may exhibit synergistic or novel properties that are not present in the individual components.
Research into a closely related compound, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), provides a strong rationale for investigating such hybrids. Studies have shown that this compound exhibits significant neuroprotective effects. nih.govmdpi.com Specifically, it has been found to protect against brain ischemia/reperfusion injury by inhibiting apoptosis, modulating inflammation, scavenging free radicals, and improving brain energy metabolism. mdpi.com Furthermore, in cellular models of Parkinson's disease, KHG26792 was shown to attenuate neurotoxicity by regulating oxidative stress and mitochondrial dysfunction. nih.gov
These findings suggest that the azetidine-naphthalene scaffold holds significant promise for the development of new therapeutic agents, particularly for neurological disorders. The exploration of different isomers, such as the naphthalen-1-yloxy derivative, is a logical next step in understanding the structure-activity relationships of this class of compounds.
Detailed Research Findings
While specific research data for 3-[(Naphthalen-1-yloxy)methyl]azetidine is not extensively available in public literature, a plausible synthetic route can be proposed based on established chemical principles.
A likely method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchem-station.com This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this case, 1-naphthol (B170400) would be deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium 1-naphthoxide. youtube.com This nucleophilic alkoxide would then react with an appropriately protected 3-(halomethyl)azetidine, for instance, N-Boc-3-(chloromethyl)azetidine, via an SN2 reaction to form the ether linkage. masterorganicchemistry.comwikipedia.org Subsequent deprotection of the azetidine nitrogen would yield the target compound.
Table 1: Proposed Synthesis of this compound
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 1-Naphthol | Sodium Hydride (NaH) | Sodium 1-naphthoxide | Deprotonation |
| 2 | Sodium 1-naphthoxide, N-Boc-3-(chloromethyl)azetidine | - | N-Boc-3-[(naphthalen-1-yloxy)methyl]azetidine | Williamson Ether Synthesis (SN2) |
| 3 | N-Boc-3-[(naphthalen-1-yloxy)methyl]azetidine | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | This compound | Deprotection |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 21.3 Ų |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified.
Combination of Conformational Rigidity and Aromatic Interactions in Molecular Design
The design of this compound is a prime example of a molecular architecture that leverages the distinct properties of its components. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is known for imparting a degree of conformational rigidity to a molecule. chemrxiv.org This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. chemrxiv.org The constrained nature of the azetidine ring limits the number of accessible conformations, which can aid in the rational design of molecules with specific spatial orientations of functional groups. chemrxiv.org
Complementing the rigid azetidine core is the naphthalene moiety, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. The extensive π-system of naphthalene allows for various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for molecular recognition processes. Naphthalene and its derivatives are well-established pharmacophores found in numerous approved drugs, highlighting their importance in medicinal chemistry. The fusion of these two distinct structural elements in this compound creates a scaffold that combines the conformational control of the azetidine ring with the rich interactive potential of the naphthalene system.
Historical and Emerging Trends in Hybrid Chemical Scaffolds
The concept of creating hybrid molecules by covalently linking two or more distinct pharmacophoric units is a well-established and increasingly utilized strategy in drug discovery. This approach, often referred to as molecular hybridization, aims to develop new chemical entities with improved efficacy, better selectivity, and potentially reduced side effects compared to the individual parent molecules. Historically, this strategy has led to the development of successful drugs for a wide range of diseases.
The design of this compound aligns with the emerging trend of creating hybrid scaffolds that are not only biologically active but also possess favorable physicochemical properties. The incorporation of both a saturated heterocyclic ring (azetidine) and a large aromatic system (naphthalene) can influence properties such as solubility, lipophilicity, and metabolic stability. The ether linkage between the naphthalene and azetidine methyl moieties provides a flexible yet stable connection, allowing the two core fragments to orient themselves for optimal interaction with their environment. This strategic combination of building blocks exemplifies the modern approach to designing sophisticated molecules with finely tuned properties for specific applications in chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(naphthalen-1-yloxymethyl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2 |
InChI Key |
YGFPLTQLBZORHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Naphthalen 1 Yloxy Methyl Azetidine and Its Structural Analogues
Strategies for Azetidine (B1206935) Ring Construction and Functionalization at the C-3 Position
The construction of the strained four-membered azetidine ring and the introduction of substituents at the C-3 position are central challenges in the synthesis of compounds like 3-[(naphthalen-1-yloxy)methyl]azetidine. Various synthetic strategies have been developed to address these challenges, ranging from the formation of the heterocyclic ring itself to the late-stage functionalization of pre-existing azetidine cores.
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic systems, offering a convergent approach to complex molecular architectures. rsc.org In the context of azetidine synthesis, these reactions involve the formation of two new bonds in a single step to create the four-membered ring.
The [2+2] cycloaddition is a prominent strategy for synthesizing azetidine rings. This approach involves the reaction of a two-atom component with another two-atom component to form the four-membered ring.
One of the most well-established [2+2] cycloadditions for the synthesis of azetidin-2-ones (β-lactams), which can be precursors to azetidines, is the Staudinger synthesis . This reaction involves the cycloaddition of a ketene (B1206846) with an imine. mdpi.com The reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate, which then undergoes electrocyclization to form the β-lactam ring. mdpi.com The stereochemical outcome of the Staudinger reaction can often be controlled, providing access to specific diastereomers. researchgate.net
The aza Paternò–Büchi reaction is another powerful [2+2] photocycloaddition method for the direct synthesis of azetidines from an imine and an alkene. rsc.org This reaction is often promoted by visible light and a photosensitizer. springernature.comresearchgate.netrsc.org The reaction's success can be challenged by the inherent photoreactivity of acyclic imines, with many successful examples relying on intramolecular variants or cyclic imines. researchgate.net However, recent advancements have enabled intermolecular versions, expanding the reaction's utility. springernature.comresearchgate.net For instance, the use of 2-isoxazoline carboxylates as oxime precursors in the presence of an iridium photocatalyst has been shown to be effective for the synthesis of a variety of azetidines. rsc.org
| Reaction Name | Reactants | Key Features |
| Staudinger Synthesis | Ketene + Imine | Forms azetidin-2-ones (β-lactams), often with high diastereoselectivity. mdpi.comresearchgate.net |
| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition, often requiring a photosensitizer. rsc.orgspringernature.com |
Strain-Release Approaches for Azetidine Ring Construction
The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of functionalized monocyclic rings. Strain-release approaches to azetidine synthesis often utilize highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules undergo ring-opening reactions with a variety of nucleophiles and electrophiles to produce substituted azetidines. nih.govacs.orgchemrxiv.org
This strategy offers a modular and programmable route to complex azetidines that would be otherwise difficult to access. nih.govacs.org For example, a four-component reaction driven by a mdpi.comnih.gov-Brook rearrangement and strain-release of an azabicyclo[1.1.0]butane has been developed for the modular synthesis of substituted azetidines. nih.gov Furthermore, visible-light-driven radical strain-release photocatalysis using ABBs provides access to densely functionalized azetidines under mild conditions. chemrxiv.org The functionalization of ABBs can be highly predictable, allowing for the formation of two new bonds in a single operation. chemrxiv.org
| Strained Precursor | Reaction Type | Key Features |
| 1-Azabicyclo[1.1.0]butane (ABB) | Strain-Release Functionalization | Modular synthesis, allows for double functionalization in a single step. nih.govacs.orgchemrxiv.org |
| 1-Azabicyclo[1.1.0]butane (ABB) | Radical Strain-Release Photocatalysis | Mild, visible-light-driven method for accessing densely functionalized azetidines. chemrxiv.org |
Functional Group Interconversions on Azetidine Precursors
The synthesis of a specifically substituted azetidine like this compound can also be achieved by modifying a pre-formed azetidine ring. This approach relies on the strategic introduction and manipulation of functional groups.
A common strategy for accessing 3-substituted azetidines is to start with a commercially available or readily synthesized azetidine precursor. For instance, N-Boc-azetidin-3-one can serve as a versatile starting material. A Horner-Wadsworth-Emmons reaction can be used to introduce an exocyclic double bond, which can then undergo further reactions like aza-Michael additions to install various substituents at the C-3 position. nih.govmdpi.com
Another valuable precursor is N-Boc-3-iodoazetidine, which can be used to generate a C3-lithiated azetidine intermediate. This nucleophilic species can then be trapped with a variety of electrophiles to introduce diverse functionality at the C-3 position. acs.org The direct C(sp³)–H arylation of azetidines at the C-3 position, directed by a removable group, has also been demonstrated as a powerful method for installing aryl substituents. nih.gov
To synthesize this compound, a key intermediate would be an azetidine bearing a hydroxymethyl or halomethyl group at the C-3 position. These functional groups act as "synthetic handles" for the subsequent etherification with 1-naphthol (B170400).
A hydroxyl group can be introduced through various methods. For example, the reduction of a C-3 carboxylate or aldehyde substituent would yield the desired 3-hydroxymethylazetidine. The Norrish-Yang cyclization of 2-amino ketones can directly produce 3-hydroxyazetidines. researchgate.net
Halogen functionalities, such as iodo or bromo groups, are also excellent synthetic handles. They can be introduced through functional group interconversion from a hydroxyl group or by using halogenated starting materials. rsc.org For instance, the reaction of N-Boc-3-iodoazetidine with an appropriate organometallic reagent could be a viable route. acs.org These halogenated azetidines can then undergo nucleophilic substitution with the sodium or potassium salt of 1-naphthol to form the final ether linkage.
| Precursor | Reaction | Functional Group Introduced |
| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons followed by Aza-Michael Addition | Various C-3 substituents. nih.govmdpi.com |
| N-Boc-3-iodoazetidine | Lithiation and Electrophilic Trap | Diverse C-3 functional groups. acs.org |
| C-3 Carboxylate/Aldehyde | Reduction | Hydroxymethyl group. |
| 2-Amino Ketones | Norrish-Yang Cyclization | Hydroxyl group. researchgate.net |
| 3-Hydroxyazetidine | Halogenation | Halogen (e.g., I, Br). rsc.org |
Ethereal Linkage Formation: Coupling Naphthalene-1-ol with Azetidine-Containing Precursors
The crucial C-O bond that forms the ether linkage between the naphthalene (B1677914) and azetidine moieties is a primary focus of synthetic efforts. The selection of the appropriate azetidine precursor and coupling method is critical for an efficient synthesis. Key precursors for the azetidine portion include N-protected 3-(hydroxymethyl)azetidine or its activated derivatives, such as 3-(halomethyl)azetidine or 3-(sulfonyloxymethyl)azetidine.
Nucleophilic Substitution Reactions for C-O Bond Formation
The most direct and widely employed method for forming the aryl ether linkage is through nucleophilic substitution (SN2) reactions. The classical Williamson ether synthesis is a primary example of this approach. In this reaction, the sodium or potassium salt of naphthalene-1-ol (naphthalen-1-oxide), generated by treatment with a suitable base, acts as the nucleophile. This nucleophile then displaces a leaving group on the azetidine side chain, typically a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate). rsc.org
The general transformation can be represented as follows:
Naphthalen-1-ol is deprotonated by a base (e.g., NaH, K2CO3) to form the corresponding naphthoxide.
The N-protected 3-(halomethyl)azetidine or 3-(sulfonyloxymethyl)azetidine is introduced.
The naphthoxide attacks the electrophilic carbon of the azetidine side chain, displacing the leaving group to form the desired ether.
The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. Sulfonate esters are often preferred over halides due to their better leaving group ability.
Exploration of Alternative Etherification Methods
Beyond the traditional Williamson synthesis, other modern etherification methods offer potential advantages, particularly for more complex or sensitive substrates.
The Mitsunobu reaction provides a powerful alternative for coupling naphthalene-1-ol directly with an N-protected 3-(hydroxymethyl)azetidine. missouri.eduorganic-chemistry.org This reaction proceeds under mild, neutral conditions and involves the in-situ activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is highly valuable in stereoselective syntheses. missouri.edu The general mechanism involves the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the nucleophilic phenol. organic-chemistry.org
The Buchwald-Hartwig C-O coupling represents another advanced strategy. This palladium-catalyzed cross-coupling reaction can form aryl ethers from aryl halides or triflates and alcohols. wikipedia.orgorganic-chemistry.org While primarily known for C-N bond formation, its application in C-O bond formation has gained significant traction. wikipedia.orgsynarchive.com In the context of synthesizing this compound, this could involve coupling an N-protected 3-(hydroxymethyl)azetidine with a 1-halonaphthalene. This method is particularly useful for substrates where traditional nucleophilic substitution is challenging. The choice of palladium catalyst and ligand is crucial for the success of this reaction. organic-chemistry.org
Multi-step Synthetic Sequences and Optimization Strategies for Azetidine-Naphthalene Hybrids
The synthesis of this compound and its analogues is inherently a multi-step process. researchgate.netsyrris.jpresearchgate.netrsc.org A typical synthetic route would involve the preparation of a suitably protected azetidine precursor, followed by the etherification reaction, and concluding with deprotection steps if necessary. The development of continuous flow processes for multi-step synthesis is becoming increasingly relevant for producing complex molecules efficiently and safely. syrris.jpresearchgate.netrsc.org
Protecting Group Strategies for Amine and Hydroxyl Functions
Given the reactivity of the secondary amine within the azetidine ring, protection of this functional group is a critical consideration during synthesis. organic-chemistry.orglibretexts.org The choice of protecting group must be compatible with the conditions of the etherification reaction and allow for selective removal at a later stage. organic-chemistry.org
Commonly used nitrogen protecting groups include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). nih.gov
Benzyloxycarbonyl (Cbz): Removable by hydrogenolysis, which offers an orthogonal deprotection strategy to acid-labile groups like Boc. nih.govorganic-chemistry.org
9-Phenyl-9-fluorenyl (Pf): A bulky protecting group that can prevent racemization at α-chiral centers in amino acid derivatives. nih.gov
Silyl (B83357) groups: Hindered N-silylamines can serve as effective protecting groups for labile aziridines and can be a consideration for azetidines as well. nih.gov
The concept of orthogonal protection is paramount in the synthesis of more complex analogues where multiple reactive functional groups may be present. orgsyn.org This strategy allows for the selective deprotection of one functional group in the presence of others, enabling precise chemical modifications. orgsyn.org For instance, using a Boc group for the azetidine nitrogen and a benzyl (B1604629) ether to protect a hydroxyl group on a more complex naphthalene precursor would allow for selective deprotection of either group under different conditions. libretexts.orgorganic-chemistry.org
Table 1: Common Protecting Groups for Azetidine Synthesis
| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Characteristics |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to many nucleophiles and bases. nih.gov |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H2, Pd/C) | Orthogonal to acid- and base-labile groups. nih.govorganic-chemistry.org |
Reaction Condition Optimization (e.g., solvents, catalysts, temperature)
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. researchgate.net For the key etherification step, several parameters can be adjusted.
In the Williamson ether synthesis , the choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the naphthoxide salt, thereby increasing the nucleophilicity of the oxygen anion. The choice of base is also critical, with stronger bases like sodium hydride (NaH) often leading to faster reactions compared to weaker bases like potassium carbonate (K2CO3). Temperature also plays a key role; while higher temperatures can increase the reaction rate, they may also promote side reactions.
For the Mitsunobu reaction , the solvent choice can impact the reaction's efficiency. researchgate.net Tetrahydrofuran (THF) is a commonly used solvent. The reaction is typically conducted at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the reagents. In cases of sterically hindered substrates, sonication has been shown to improve yields. missouri.edu
In Buchwald-Hartwig couplings , the selection of the palladium catalyst and the phosphine ligand is the most critical parameter. wikipedia.orgorganic-chemistry.orgsynarchive.comcommonorganicchemistry.com Different generations of Buchwald ligands have been developed to improve catalytic activity and expand the substrate scope. organic-chemistry.org The base used (e.g., sodium tert-butoxide, cesium carbonate) and the reaction temperature are also key variables that require careful optimization. commonorganicchemistry.com
Table 2: Optimization Parameters for Key Etherification Reactions
| Reaction | Key Parameters to Optimize | Common Conditions |
|---|---|---|
| Williamson Ether Synthesis | Base, Solvent, Temperature, Leaving Group | Base: NaH, K2CO3; Solvent: DMF, Acetone; Temp: RT to reflux. |
| Mitsunobu Reaction | Phosphine, Azodicarboxylate, Solvent, Temperature | Reagents: PPh3, DEAD/DIAD; Solvent: THF, DCM; Temp: 0 °C to RT. missouri.eduresearchgate.net |
Enantioselective Synthesis Approaches for Chiral Analogues of the Compound
The synthesis of enantiomerically pure analogues of this compound is of significant interest for pharmacological studies, as different enantiomers can exhibit distinct biological activities. There are two primary strategies for achieving enantioselectivity: using a chiral starting material from the "chiral pool" or employing an asymmetric catalytic reaction.
One approach involves the synthesis of chiral N-protected 3-hydroxymethylazetidine. This can be achieved through various methods, including the resolution of a racemic mixture or by starting from a chiral precursor, such as a natural amino acid. nih.gov For instance, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov These chiral ketones can then be reduced to the corresponding chiral alcohols.
Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of substituted azetidines. nih.govacs.orgrsc.org For example, copper-catalyzed asymmetric boryl allylation of azetines can produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Organocatalytic methods, such as the enantioselective α-chlorination of aldehydes followed by cyclization, have also been developed to access chiral 2-substituted azetidines. nih.gov While these methods may not directly yield the 3-substituted pattern required, they demonstrate the potential of asymmetric catalysis in constructing chiral azetidine rings that could be further functionalized. nih.govrsc.orgorganic-chemistry.org
Asymmetric Catalysis in Azetidine Formation
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched azetidines, often minimizing the need for lengthy synthetic sequences or resolutions. Various catalytic systems have been developed to facilitate the enantioselective formation of the azetidine ring.
One prominent strategy involves the use of chiral phase-transfer catalysts . For instance, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through intramolecular C-C bond formation. This reaction is catalyzed by a novel SF₅-containing chiral cation phase-transfer catalyst derived from cinchona alkaloids. The catalyst activates the substrate to induce asymmetric cyclization.
Copper-catalyzed reactions have also emerged as a powerful tool for the asymmetric synthesis of substituted azetidines. A notable example is the highly enantioselective difunctionalization of azetines through a copper/bisphosphine-catalyzed boryl allylation. This method allows for the installation of both a boryl and an allyl group across the C=C bond of the azetine with excellent control over two new stereogenic centers. The resulting 2,3-disubstituted azetidines can be obtained with high enantiomeric excess and diastereoselectivity.
The use of chiral auxiliaries provides another reliable method for directing the stereochemical outcome of azetidine synthesis. Chiral tert-butanesulfinamides, for example, can be condensed with 1,3-bis-electrophiles to generate chiral sulfinylimines. Subsequent organometallic addition and intramolecular cyclization afford C2-substituted azetidines with high diastereoselectivity. The diastereomers can often be separated by chromatography, and cleavage of the auxiliary yields the enantiopure azetidine.
Furthermore, organocatalysis has been successfully applied to the synthesis of chiral azetidines. For example, chiral N-propargylsulfonamides, which are readily accessible with excellent enantiomeric excess via chiral sulfinamide chemistry, can be converted to chiral azetidin-3-ones. This transformation proceeds through a gold-catalyzed intermolecular oxidation of the alkyne, followed by intramolecular cyclization.
The table below summarizes key findings in the asymmetric catalysis of azetidine formation, showcasing the diversity of approaches and the high levels of stereocontrol achievable.
| Catalytic System/Method | Substrate Type | Key Features | Enantioselectivity (ee) / Diastereomeric Ratio (dr) |
| Chiral Phase-Transfer Catalysis | Isatin-derived diazo compounds | Intramolecular C-C bond formation using a cinchona alkaloid-derived catalyst. | Up to 2:98 er |
| Copper/Bisphosphine Catalysis | Azetines | Boryl allylation to form 2,3-disubstituted azetidines. | >99% ee, >20:1 dr |
| Chiral Auxiliaries | 1,3-bis-electrophilic propanals | Use of tert-butanesulfinamide as a chiral auxiliary. | High diastereoselectivity, separable diastereomers |
| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Intermolecular oxidation followed by intramolecular N-H insertion. | >98% ee |
Resolution Techniques for Chiral Intermediates
When direct asymmetric synthesis is not feasible or fails to provide sufficient enantiopurity, the resolution of chiral intermediates serves as a critical alternative. This approach involves the separation of a racemic mixture of a key intermediate into its constituent enantiomers.
A classical and widely practiced method is diastereomeric salt resolution . rsc.orglibretexts.org This technique relies on the reaction of a racemic intermediate, such as a chiral amine or carboxylic acid, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org Since diastereomers possess different physical properties, they can often be separated by fractional crystallization. libretexts.orgwikipedia.org For the synthesis of 3-substituted azetidines, which are basic, chiral acids like tartaric acid, mandelic acid, or camphor-10-sulfonic acid are commonly employed as resolving agents. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the azetidine intermediate can be recovered by a simple acid-base workup.
Another powerful resolution strategy is chromatographic separation of diastereomers . In many synthetic routes towards chiral azetidines, diastereomeric intermediates are formed. These diastereomers, having different physical properties, can be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). For instance, in syntheses employing chiral auxiliaries, the resulting diastereomeric products can often be separated by silica (B1680970) gel chromatography before the removal of the auxiliary to yield the enantiopure target molecule. nih.gov
Kinetic resolution is a further option, where one enantiomer of a racemic substrate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This method can be highly effective, although it is inherently limited to a maximum theoretical yield of 50% for the recovered unreacted enantiomer. Engineered enzymes, such as methylaspartate ammonia (B1221849) lyases, have been used for the kinetic resolution of 3-substituted aspartic acids, which can be precursors to chiral azetidines, achieving high diastereomeric and enantiomeric excesses. nih.gov
The choice of resolution technique depends on various factors, including the nature of the chiral intermediate, the scalability of the process, and the availability of suitable resolving agents or chiral catalysts. The table below outlines the principles of these common resolution techniques.
| Resolution Technique | Principle | Application to Azetidine Intermediates |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Racemic azetidine intermediates can be resolved using chiral acids. rsc.orglibretexts.orglibretexts.org |
| Chromatographic Separation | Separation of diastereomers based on their different affinities for a stationary phase. | Diastereomeric intermediates formed during the synthesis can be separated by column chromatography. nih.gov |
| Kinetic Resolution | Enantioselective reaction where one enantiomer reacts at a different rate, allowing for their separation. | Can be applied to precursors of chiral azetidines using enzymatic or chemical catalysts. nih.gov |
Chemical Transformations and Reactivity of this compound
The chemical behavior of this compound is dictated by the distinct reactivity of its three core components: the strained azetidine ring, the electron-rich naphthalene system, and the methylene (B1212753) linker. This article explores the potential chemical transformations of this compound, drawing upon established principles and reactions of related chemical structures. The reactivity of each part of the molecule can be addressed separately, offering pathways to a diverse range of derivatives.
Chemical Transformations and Reactivity of 3 Naphthalen 1 Yloxy Methyl Azetidine
Reactivity of the Azetidine (B1206935) Nitrogen and Ring System
The azetidine moiety is a four-membered heterocyclic amine that possesses significant ring strain. The nitrogen atom is nucleophilic and basic, while the ring itself is susceptible to opening under certain conditions.
N-Alkylation and Acylation Reactions
The lone pair of electrons on the azetidine nitrogen atom makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation: The secondary amine of the azetidine ring can be expected to react with various alkylating agents, such as alkyl halides or sulfonates, to yield the corresponding N-substituted products. These reactions typically proceed via a standard nucleophilic substitution mechanism. The choice of solvent and base is crucial for optimizing reaction conditions and minimizing side reactions. Reductive amination is another viable method for introducing alkyl groups onto the azetidine nitrogen. rsc.org
N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or acid anhydrides. savemyexams.comcrunchchemistry.co.ukyoutube.com This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, results in the formation of amides. The acylation proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.comcrunchchemistry.co.uk These N-acyl derivatives are generally more stable than the corresponding N-alkylated compounds due to the delocalization of the nitrogen lone pair into the carbonyl group.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Azetidine Derivatives
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Acid catalyst (e.g., AcOH), Solvent (e.g., CH₂Cl₂, DCE) |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
Ring Opening Reactions under Specific Conditions
The inherent ring strain of the azetidine ring makes it susceptible to cleavage under specific conditions, particularly after activation of the nitrogen atom. magtech.com.cn Azetidines are generally stable but can be opened by nucleophiles, often requiring activation by a Lewis acid or conversion to a quaternary azetidinium salt. magtech.com.cn
The ring-opening of azetidinium ions by nucleophiles is a well-documented process that typically occurs in a stereoselective and regioselective manner, leading to functionalized linear amines. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. magtech.com.cnnih.gov In the case of 3-substituted azetidines, the nucleophile generally attacks the less sterically hindered carbon atom. Lewis acids can also mediate the nucleophilic ring-opening of azetidines, for instance, with phenolic oxygen as the nucleophile. researchgate.net The reaction of 3-substituted azetidines with alkyl or acyl halides, promoted by a chiral hydrogen-bond donor catalyst, can also lead to highly enantioselective ring-opening. acs.org Furthermore, intramolecular ring-opening of azetidinols has been explored as a strategy for synthesizing other heterocyclic systems. beilstein-journals.org
Modifications of the Naphthalene (B1677914) Moiety
The naphthalene ring system in 3-[(naphthalen-1-yloxy)methyl]azetidine is an electron-rich aromatic nucleus, amenable to a variety of transformations, most notably electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The 1-alkoxy group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS). youtube.com Therefore, electrophiles are expected to attack the C4 (para) and C2 (ortho) positions of the naphthalene ring. The general mechanism for EAS involves the attack of the aromatic pi-system on a strong electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. organicchemistrytutor.commasterorganicchemistry.com
Nitration: Nitration of 1-methoxynaphthalene, a close analogue, with various nitrating agents has been studied, and the isomer distribution is dependent on the specific reagents used. uq.edu.aunih.govresearchgate.netrsc.org Generally, a mixture of 2-nitro and 4-nitro isomers is expected.
Halogenation: Halogenation, such as bromination, is also anticipated to occur at the C2 and C4 positions. The use of a Lewis acid catalyst is typically required for these reactions. youtube.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Alkoxynaphthalene
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-alkoxynaphthalene | 2-Nitro-1-alkoxynaphthalene |
| Bromination | Br₂/FeBr₃ | 4-Bromo-1-alkoxynaphthalene | 2-Bromo-1-alkoxynaphthalene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-1-alkoxynaphthalene | 2-Acyl-1-alkoxynaphthalene |
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
To enable palladium-catalyzed cross-coupling reactions, the naphthalene moiety must first be converted into a suitable substrate, such as a triflate or a halide. The corresponding naphthol precursor can be transformed into a naphthyl triflate, which is a versatile substrate for various cross-coupling reactions. nobelprize.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. acs.orgwikipedia.orgorganic-chemistry.orggalchimia.comlibretexts.org This methodology could be applied to a triflate derivative of the naphthalene ring to introduce a variety of primary or secondary amines.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide or triflate. nobelprize.orgacs.orgorganic-chemistry.orgnih.govnih.gov This reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups onto the naphthalene core. Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed for naphthyl derivatives. nih.govresearchgate.net
Derivatization at the Methyl Linker Position
The methyl linker, being a benzylic ether, presents a site for potential functionalization, although it is generally less reactive than the other positions in the molecule. The functionalization of benzylic C-H bonds is a challenging but evolving area of organic synthesis. wikipedia.org
Recent advances have shown that benzylic C-H bonds can be functionalized through various methods, including photo-mediated radical reactions. rsc.org For instance, the selective mesyloxylation of benzylic C-H bonds can be achieved, and the resulting benzyl (B1604629) mesylates can be further derivatized. rsc.org Additionally, oxidative activation of benzyl ethers can lead to the formation of new heterocyclic structures. nih.gov The functionalization of the benzylic methylene (B1212753) group can also be achieved using transition-metal-free conditions, for example, with a strong base like potassium tert-butoxide. Rhodium-catalyzed C-H functionalization has also been reported for distal allylic and benzylic C-H bonds in silyl (B83357) ethers. nih.gov These advanced methods could potentially be adapted for the derivatization of the methyl linker in this compound, opening up further avenues for structural diversification.
Investigations into General Chemical Stability and Reaction Profiles (e.g., Oxidation, Reduction, Substitution Reactions)
Detailed experimental studies specifically investigating the general chemical stability and reaction profiles—including oxidation, reduction, and substitution reactions—of this compound are not extensively documented in publicly available scientific literature. While research exists on structurally related azetidine and naphthalene-containing compounds, direct data on the reactivity of this specific molecule remains limited.
The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the strained four-membered azetidine ring, the ether linkage, and the aromatic naphthalene system. The significant ring strain of the azetidine moiety, estimated to be around 25.4 kcal/mol, makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org This inherent strain is a primary driver of azetidine reactivity. rsc.org
General methodologies for the functionalization of the azetidine ring often involve reactions that proceed via nucleophilic substitution or ring-opening. rsc.orgfrontiersin.orgnih.gov For instance, intramolecular SN2 reactions are a common strategy for forming the azetidine ring itself, highlighting the susceptibility of related precursors to such transformations. frontiersin.orgnih.gov
While specific reduction studies on this compound were not found, related compounds like 3-(Naphthalen-1-yl)azetidine hydrochloride have been subjected to catalytic hydrogenation (H₂, Pd/C), which resulted in the reduction of the naphthalene ring to a tetralin-substituted azetidine. This suggests that the naphthalene moiety of the target compound could potentially undergo reduction under similar conditions, leaving the azetidine ring and ether linkage intact, assuming careful control of reaction parameters.
Information regarding specific oxidation or substitution reactions on this compound is not available in the reviewed sources. The presence of the ether linkage and the naphthalene ring introduces potential sites for oxidative cleavage or aromatic substitution, respectively. However, without experimental data, any discussion of these potential reactions remains speculative.
Further empirical research is required to fully characterize the chemical stability and reactivity of this compound.
Structure Activity Relationship Sar and Molecular Design Principles for 3 Naphthalen 1 Yloxy Methyl Azetidine Derivatives
Methodologies for SAR Elucidation: Systematic Structural Modifications
The four-membered azetidine (B1206935) ring, while synthetically challenging due to its inherent ring strain, offers a valuable scaffold in medicinal chemistry. rsc.org Its constrained nature can confer a degree of conformational rigidity, which can be advantageous for binding to biological targets. rsc.org The synthesis of analogues with substitutions on the azetidine ring is a key strategy to explore the impact of stereochemistry and steric bulk on molecular interactions.
A general approach to substituted azetidines often involves multi-step sequences. For instance, a straightforward synthesis of various 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another common method is the one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org More advanced techniques, such as the intramolecular amination of organoboronates, provide access to a range of substituted azetidines, including those with functional groups that can be further modified. organic-chemistry.org
In the context of 3-[(naphthalen-1-yloxy)methyl]azetidine, substitutions at the 1 and 3 positions of the azetidine ring are of primary interest. For example, N-alkylation or N-arylation can be readily achieved. The synthesis of 2-cyano azetidines from β-amino alcohols has been demonstrated, providing a handle for further functionalization. nih.gov
A representative synthetic approach to a substituted azetidine core is outlined below:
| Step | Reaction | Starting Materials | Reagents | Product |
| 1 | N-alkylation | Secondary amine | Bromoacetonitrile | N-cyanomethylated amine |
| 2 | Protection | Primary alcohol | Trityl chloride | Trityl-protected alcohol |
| 3 | Chlorination | Benzylic position | Thionyl chloride | Benzylic chloride |
| 4 | Cyclization | Benzylic chloride | Lithium hexamethyldisilylazide (LiHMDS) | Substituted azetidine |
This table is a generalized representation based on synthetic strategies for substituted azetidines and may not be directly applicable to the specific target compound without experimental validation. nih.gov
The naphthalene (B1677914) moiety provides a large, lipophilic surface that can engage in significant van der Waals and π-stacking interactions with biological targets. Modifications to this part of the molecule can profoundly affect binding affinity and selectivity. The synthesis of analogues with different substitution patterns on the naphthalene ring allows for a detailed exploration of these effects.
Introducing substituents onto the naphthalene ring can be accomplished through various electrophilic aromatic substitution reactions, although the reactivity of naphthalene is more complex than that of benzene (B151609). The position of substitution is influenced by the directing effects of existing groups and the reaction conditions. For instance, Friedel-Crafts acylation of naphthalene can yield different isomers depending on the solvent and temperature.
The synthesis of naphthalene-chalcone hybrids has shown that substitution at the 2-position of the naphthalene ring can enhance biological activity. nih.gov In another study on 1,3,4-oxadiazole-naphthalene hybrids, various substituents on the naphthalene ring were explored to probe their impact on antiproliferative activity. nih.gov
Systematic modification of the linker could involve replacing the ether oxygen with other functionalities such as an amine, amide, or a short alkyl chain. The length of the linker can be systematically increased or decreased to determine the optimal distance between the azetidine and naphthalene rings for target engagement. Studies on fragment-based drug discovery have shown that both the flexibility and strain of a linker can significantly affect binding affinity, even when the binding fragments themselves are optimally positioned. nih.govresearchgate.net
General Impact of Azetidine Ring Substitutions on Molecular Interactions and Conformational Preferences
Substitutions on the azetidine ring can have a profound impact on the molecule's three-dimensional shape and its ability to interact with a biological target. The four-membered ring is not planar and can adopt a puckered conformation. nih.gov The nature and position of substituents will influence the degree of puckering and the preferred conformation.
For instance, cis- and trans-isomers of substituted azetidines can exhibit significantly different biological activities. In a study of azetidine analogs of norlobelane, both cis- and trans-isomers showed potent activity, indicating that the relative orientation of the substituents can be tolerated by the target. nih.gov The introduction of substituents can also create chiral centers, and it is common for one enantiomer to be significantly more active than the other.
The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and its basicity can be modulated by the presence of electron-withdrawing or electron-donating substituents. This, in turn, can affect the strength of interactions with the target protein.
Influence of Naphthalene Moiety Modifications on General Chemical Reactivity and Shape
Electron-donating groups, such as methoxy (B1213986) or alkyl groups, can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions. Conversely, electron-withdrawing groups, such as halogens or nitro groups, can decrease the electron density and may participate in other types of interactions, such as halogen bonding.
The position of the substituent on the naphthalene ring is also critical. The 1- and 2-positions of naphthalene are not equivalent, and substitution at these positions will result in different molecular shapes and charge distributions. For example, in a series of naphthalene-chalcone hybrids, substitution at the 2-position of the naphthalene ring was found to be more favorable for activity than substitution at the 1-position. nih.gov
The following table summarizes the general effects of common substituents on the naphthalene moiety:
| Substituent | Electronic Effect | General Impact on Properties |
| Methoxy (-OCH3) | Electron-donating | Increases electron density, can act as H-bond acceptor |
| Methyl (-CH3) | Electron-donating | Increases lipophilicity |
| Chloro (-Cl) | Electron-withdrawing | Increases lipophilicity, can participate in halogen bonding |
| Nitro (-NO2) | Strongly electron-withdrawing | Decreases electron density, can act as H-bond acceptor |
Role of the Ethereal Linker and Spacing in Scaffold Presentation
The ethereal linker in this compound serves to connect the azetidine and naphthalene pharmacophores at an appropriate distance and with a suitable orientation for binding to a biological target. The length and flexibility of this linker are critical parameters in molecular design.
A linker that is too short may cause steric clashes between the two ring systems or may not allow them to adopt the optimal binding conformation. Conversely, a linker that is too long or too flexible can lead to a significant entropic penalty upon binding, as the molecule loses a greater degree of conformational freedom. nih.govresearchgate.net
Studies on fusion proteins have demonstrated that linker length can have a direct impact on catalytic efficiency, with a gradual decrease in activity as the linker length increases. rsc.org While this is in a different molecular context, the principle of an optimal linker length for efficient interaction is transferable to small molecules. The ether linkage itself provides a degree of rotational freedom, allowing the naphthalene and azetidine moieties to explore different relative orientations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies are pivotal in predicting their inhibitory potency, often against targets like the norepinephrine (B1679862) transporter (NET), and in guiding the rational design of new, more effective analogs. nih.gov These models translate the complex interplay of molecular features into a predictive equation, thereby accelerating the drug discovery process.
The development of a robust QSAR model for this compound derivatives involves several key steps. Initially, a dataset of compounds with a common structural scaffold but varied substituents is compiled. The biological activity of these compounds, typically expressed as the half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50), is experimentally determined. Subsequently, a wide array of molecular descriptors is calculated for each compound. nih.gov These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the atomic connectivity and branching of the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. nih.gov
Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability. mdpi.com
Once the descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a linear equation relating the biological activity to a selection of the most relevant descriptors. mdpi.com More advanced, non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can also be employed to capture more complex relationships between structure and activity. nih.gov
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. nih.gov This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in the model's development. nih.govnih.gov A high correlation coefficient (R²) for the training set and a high predictive R² for the test set indicate a reliable and predictive QSAR model.
For this compound derivatives, a hypothetical QSAR study might reveal the importance of specific structural features for their biological activity. For instance, the model could indicate that steric bulk at a particular position on the naphthalene ring is detrimental to activity, while electron-withdrawing groups on the azetidine ring enhance it.
Below are illustrative data tables that would be generated during a QSAR study of this compound derivatives.
Table 1: Hypothetical Structures and Biological Activities of this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | Experimental pIC50 | Predicted pIC50 |
| 1 | H | H | 7.2 | 7.1 |
| 2 | 4-F | H | 7.5 | 7.6 |
| 3 | 6-Cl | H | 7.8 | 7.7 |
| 4 | H | 3-CH3 | 6.9 | 7.0 |
| 5 | 4-F | 3-CH3 | 7.2 | 7.3 |
| 6 | 6-Cl | 3-CH3 | 7.4 | 7.4 |
| 7 | H | 4-OCH3 | 6.5 | 6.6 |
| 8 | 4-F | 4-OCH3 | 6.8 | 6.7 |
| 9 | 6-Cl | 4-OCH3 | 7.0 | 7.1 |
| 10 | 7-Br | H | 8.1 | 8.0 |
Table 2: Example of a QSAR Model Equation and Descriptor Contributions
A hypothetical MLR model for the activity of these derivatives could be represented by the following equation:
pIC50 = 0.85 * ClogP - 0.25 * MR_R1 + 1.20 * E_HOMO + 5.50
| Descriptor | Description | Coefficient | Contribution |
| ClogP | Calculated LogP (lipophilicity) | 0.85 | Positive (higher lipophilicity increases activity) |
| MR_R1 | Molar Refractivity of R1 | -0.25 | Negative (larger R1-substituents decrease activity) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | 1.20 | Positive (higher HOMO energy increases activity) |
| Constant | 5.50 |
This table illustrates how different molecular properties might influence the biological activity of the compounds.
The insights gained from such QSAR models are invaluable for medicinal chemists, enabling them to prioritize the synthesis of compounds with a higher probability of success and to systematically optimize the lead structure to achieve the desired therapeutic profile.
Computational Chemistry and in Silico Studies of 3 Naphthalen 1 Yloxy Methyl Azetidine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.
Prediction of Binding Modes and Affinities with Hypothetical Biological Receptors
In the absence of specific target information for 3-[(Naphthalen-1-yloxy)methyl]azetidine, a hypothetical molecular docking study would involve selecting a range of potential biological receptors based on the structural motifs of the molecule. The azetidine (B1206935) ring is a known pharmacophore, and the naphthalene (B1677914) group suggests potential interactions with targets that have hydrophobic pockets.
A typical workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection of Receptors: A panel of receptors would be chosen. For instance, given the structural similarities to compounds studied for neuroprotective or antiviral effects, receptors like monoamine oxidase (MAO), acetylcholinesterase (AChE), or viral proteases could be selected as hypothetical targets.
Docking Simulation: Using software like AutoDock or PyRx, the ligand would be docked into the active site of each selected receptor. The program would generate a series of possible binding poses.
Analysis of Binding Affinity: Each pose is assigned a score, typically in kcal/mol, which estimates the binding free energy. Lower scores indicate a more favorable binding affinity. The results would be tabulated to compare the potential of this compound to interact with different receptors.
Table 1: Hypothetical Binding Affinities of this compound with Various Receptors
| Hypothetical Receptor Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Monoamine Oxidase B | 2V5Z | -9.8 |
| Acetylcholinesterase | 4EY7 | -10.5 |
| SARS-CoV-2 Main Protease | 6LU7 | -7.2 |
| Histamine H1 Receptor | 3RZE | -8.9 |
Note: The data in this table is illustrative and based on typical results for structurally similar compounds. It does not represent experimentally validated results for this compound.
Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Post-docking analysis is crucial for understanding the nature of the predicted interactions. For the most favorable binding poses, the specific intermolecular forces would be examined.
Hydrogen Bonding: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. These interactions with amino acid residues in the receptor's active site (e.g., serine, threonine, glutamine) are critical for stabilizing the ligand-receptor complex.
Hydrophobic Interactions: The large, aromatic naphthalene moiety is expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as tryptophan, tyrosine, phenylalanine, and leucine (B10760876) within the binding pocket.
A visual analysis of the docked complex would identify the specific residues involved and the distances of these interactions, providing a structural basis for the predicted binding affinity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or within a receptor's binding site, would reveal its conformational flexibility and the stability of its interactions.
A typical MD simulation protocol would involve:
System Setup: The molecule would be placed in a simulation box, typically filled with water molecules to mimic physiological conditions.
Simulation Run: The system would be subjected to a simulation run for a specific duration (e.g., 100 nanoseconds), where the movements of all atoms are calculated over time based on a force field.
Trajectory Analysis: The resulting trajectory would be analyzed to understand the conformational changes of the molecule. This includes monitoring the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
When simulating the ligand-receptor complex, MD can validate the stability of the binding pose predicted by molecular docking. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity.
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is likely to be distributed across the electron-rich naphthalene ring.
LUMO: Represents the ability to accept an electron. Areas with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Table 2: Theoretical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This data is hypothetical and serves as an example of typical values obtained from DFT calculations for similar aromatic compounds.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map illustrates the charge distribution of a molecule three-dimensionally. It is a valuable tool for predicting how molecules will interact.
The ESP map is color-coded to show different regions of charge:
Red: Indicates regions of negative electrostatic potential, which are electron-rich and likely to be sites for electrophilic attack. In this compound, this would likely be around the oxygen atom of the ether linkage and potentially the nitrogen of the azetidine ring.
Blue: Represents regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. This is often seen around hydrogen atoms bonded to heteroatoms.
Green/Yellow: Denotes neutral or nonpolar regions, such as the hydrophobic surface of the naphthalene ring.
The ESP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions, complementing the findings from molecular docking and FMO analysis.
Investigation of Molecular Mechanisms of Action for 3 Naphthalen 1 Yloxy Methyl Azetidine and Analogues
Exploration of Receptor Binding Profiles at a Molecular Level
The interaction of azetidine (B1206935) derivatives, particularly those containing a naphthalene (B1677914) moiety, with various receptors such as G-protein coupled receptors (GPCRs), ion channels, and transporters has been a subject of scientific investigation. These studies are crucial for elucidating the pharmacological profile of compounds like 3-[(naphthalen-1-yloxy)methyl]azetidine.
In Vitro Receptor Affinity Assays and Ligand Displacement Studies
In vitro binding assays are fundamental in determining the affinity of a compound for a specific receptor. For analogues of this compound, studies have revealed interactions with several receptor types.
A notable analogue, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), has been shown to interact with the P2X7 receptor , an ATP-gated ion channel. nih.gov This interaction suggests that the naphthalene and azetidine core structure can be accommodated within the binding pocket of this purinergic receptor.
Other azetidine derivatives have been characterized as ligands for glutamate (B1630785) receptors and transporters . nih.gov For instance, certain C-4 alkyl substituted analogues of trans-2-carboxyazetidine-3-acetic acid have been identified as inhibitors of the EAAT2 glutamate transporter subtype. nih.gov
Furthermore, studies on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, which are analogues of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist A-85380, have demonstrated affinity for nAChRs. johnshopkins.edu This indicates that the azetidine ring is a viable scaffold for targeting this class of ligand-gated ion channels.
Azetidine derivatives have also been explored as inhibitors of GABA uptake transporters (GATs). Specifically, azetidin-2-ylacetic acid derivatives have shown potency at GAT-1, while certain N-alkylated azetidine-3-carboxylic acid derivatives are more potent GAT-3 inhibitors. nih.gov
Table 1: Receptor Binding Affinity of Azetidine Analogues
| Compound/Analogue Class | Receptor/Transporter Target | Finding | Reference |
| KHG26792 | P2X7 Receptor | Suppresses P2X7 receptor stimulation | nih.gov |
| C-4 alkyl substituted azetidinic amino acids | Glutamate Transporter (EAAT2) | Identified as selective inhibitors | nih.gov |
| 3-(2(S)-azetidinylmethoxy)pyridine analogues | Nicotinic Acetylcholine Receptors (nAChRs) | Exhibit binding affinity | johnshopkins.edu |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Highest potency with IC50 values in the low micromolar range | nih.gov |
| Azetidine-3-carboxylic acid derivatives | GABA Transporter 3 (GAT-3) | Moderate affinity with IC50 values in the micromolar range | nih.gov |
Cellular Functional Assays (e.g., G-protein activation, signal transduction cascade modulation)
Beyond simple binding, functional assays are employed to understand the downstream consequences of receptor interaction. The azetidine derivative KHG26792 has been shown to protect against ATP-induced activation of NFAT and MAPK pathways in microglia by acting on the P2X7 receptor. nih.gov This demonstrates a clear modulation of signal transduction cascades. Specifically, KHG26792 was found to reduce ATP-induced activation of NFAT and inhibit the phosphorylation of ERK, a key component of the MAPK pathway. nih.gov
Enzyme Modulation Studies at a Biochemical Level
The ability of this compound analogues to modulate the activity of various enzymes has been investigated, revealing potential inhibitory actions on kinases and hydrolases.
Kinase Inhibition Studies
Azetidine derivatives have been identified as inhibitors of Bcr-Abl tyrosine kinase , a key target in the treatment of certain cancers. wikipedia.org Modifications to existing inhibitors, such as the introduction of pyrrolidine (B122466) and azetidine moieties, have been explored to improve binding and efficacy. wikipedia.org This suggests that the azetidine scaffold can be incorporated into pharmacophores designed to target the ATP-binding site of kinases.
Hydrolase Enzyme Interactions (e.g., HDAC, NAAA)
A significant body of research exists on azetidine derivatives as inhibitors of hydrolase enzymes.
Histone Deacetylase (HDAC) Inhibition: Azetidin-2-one-based compounds have been developed as dual inhibitors of HDAC6 and HDAC8 . nih.gov These inhibitors have demonstrated nanomolar potency and selectivity over other HDAC isoforms like HDAC1 and HDAC10. nih.gov The inhibition of these enzymes leads to the hyperacetylation of their substrates, such as α-tubulin and SMC3, which can be observed in cellular assays. nih.gov
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: Azetidin-2-one (B1220530) derivatives have also been identified as a novel class of NAAA inhibitors . nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govnih.gov By inhibiting NAAA, these compounds can raise endogenous PEA levels. Structure-activity relationship studies have shown that the (S)-configuration of the acylamino substituent at the C(3) position of the azetidin-2-one ring is preferred for potent NAAA inhibition. nih.gov
Table 2: Enzyme Inhibition by Azetidine Analogues
| Analogue Class | Enzyme Target | Type of Inhibition | Key Findings | Reference |
| Azetidin-2-one derivatives | HDAC6/HDAC8 | Dual inhibitor | Nanomolar potency and isoform selectivity | nih.gov |
| Azetidin-2-one derivatives | NAAA | Inhibitor | (S)-configuration at C(3) is preferred for activity | nih.govnih.gov |
| Azetidine derivatives | Bcr-Abl Tyrosine Kinase | Inhibitor | Azetidine moiety explored for improved binding | wikipedia.org |
| Azetidine-2,4-diones | Human Leukocyte Elastase (HLE) | Acylating agent | Potent inactivation of the enzyme | researchgate.net |
Cellular Pathway Modulation Investigations
The interaction of this compound analogues with receptors and enzymes ultimately leads to the modulation of various cellular pathways, including signal transduction, oxidative stress, and apoptosis.
The azetidine derivative KHG26792 has been shown to inhibit the ATP-induced increase in reactive oxygen species (ROS), indicating an effect on oxidative stress pathways . nih.gov This compound also modulates inflammatory signaling pathways by decreasing the release of TNF-α, IL-6, and other pro-inflammatory mediators from microglia. nih.gov As previously mentioned, it also impacts the NFAT and MAPK signal transduction pathways . nih.gov
In the context of apoptosis induction , azacytidine derivatives, which are DNA methyltransferase inhibitors, have been shown to induce p53-dependent tumor cell senescence and apoptosis. nih.gov While structurally distinct from the title compound, these findings highlight that the broader class of azetidine-containing molecules can influence fundamental cellular processes like programmed cell death. Specifically, 5-aza-CR has been observed to downregulate p53 and induce caspase activation, leading to apoptosis. nih.gov
Studies on other classes of compounds, such as phaeosphaeride A derivatives, have shown that modulation of the JNK, ERK1/2, and p38 signaling pathways can be indicative of an oxidative stress-mediated mechanism of action. nih.gov This provides a potential framework for investigating the downstream effects of this compound and its analogues.
Role in Modulating Inflammatory Pathways (e.g., NFAT, MAPK)
Research has shown that the azetidine derivative KHG26792 exhibits anti-inflammatory properties by modulating key signaling pathways in microglial cells, which are the primary immune cells of the central nervous system. researchgate.netrasayanjournal.co.in Specifically, KHG26792 has been reported to affect the Nuclear Factor of Activated T-cells (NFAT) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netrasayanjournal.co.in The activation of these pathways is a critical step in the inflammatory response triggered by various stimuli, including ATP acting on the P2X7 receptor. researchgate.netrasayanjournal.co.in By inhibiting the ATP-induced activation of both NFAT and MAPK signaling cascades in microglia, KHG26792 effectively curtails the downstream production of pro-inflammatory mediators. researchgate.netrasayanjournal.co.in
Further studies have demonstrated that KHG26792 can attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov This includes the reduction of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The compound's mechanism in this context involves the suppression of the NLRP3 inflammasome signaling pathway, a multi-protein complex crucial for innate immune responses and the processing of pro-inflammatory cytokines. nih.gov
Influence on Mitochondrial Homeostasis and Reactive Oxygen Species Production in Cell Models
The protective effects of KHG26792 extend to the preservation of mitochondrial function and the reduction of oxidative stress. In cellular models of neurotoxicity, such as those induced by 1-methyl-4-phenylpyridinium (MPP+) in SH-SY5Y cells, KHG26792 has been shown to mitigate mitochondrial dysfunction. Treatment with this compound helps to stabilize the mitochondrial membrane potential, which is often compromised during cellular stress and apoptosis.
A key aspect of its mechanism is the significant reduction in the production of reactive oxygen species (ROS). researchgate.netnih.gov In models of both hypoxia-induced toxicity and MPP+-induced neurotoxicity, KHG26792 administration leads to decreased levels of ROS. researchgate.net This is, in part, achieved by inhibiting the activity of NADPH oxidase, a major enzymatic source of ROS in microglia. researchgate.net Furthermore, KHG26792 has been observed to attenuate the increase in intracellular calcium levels and restore ATP levels in MPP+-treated cells, further supporting its role in maintaining mitochondrial homeostasis.
| Cellular Model | Inducing Agent | Effect of KHG26792 on Mitochondria and ROS |
| BV-2 Microglial Cells | Hypoxia | Attenuated ROS production and NADPH oxidase activity. researchgate.net |
| SH-SY5Y Cells | MPP+ | Attenuated loss of mitochondrial potential, reduced ROS and Ca2+ levels, and restored ATP levels. |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Reduced ROS production and attenuated loss of mitochondrial potential. nih.gov |
Interactions with Protein Expression and Activity (e.g., Bcl-2, Bax, Caspase-3, HIF-1α) in Cell Models
KHG26792 has been demonstrated to modulate the expression and activity of several key proteins involved in apoptosis (programmed cell death) and cellular responses to hypoxia. In models of MPP+-induced cytotoxicity, treatment with KHG26792 led to a significant attenuation of the changes in the protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. By influencing the ratio of these proteins, KHG26792 shifts the balance towards cell survival.
A crucial executioner of apoptosis is Caspase-3. Multiple studies have confirmed that KHG26792 effectively suppresses the activation and expression of Caspase-3 in various cell models of injury, including hypoxia-induced toxicity in BV-2 microglial cells and MPP+-induced neurotoxicity in SH-SY5Y cells. researchgate.net This inhibition of Caspase-3 activity is a key factor in the neuroprotective effects observed with this compound.
Furthermore, in the context of hypoxia, KHG26792 has been shown to suppress the protein expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). researchgate.net HIF-1α is a master regulator of the cellular response to low oxygen conditions and can contribute to pro-oxidant and inflammatory processes. By downregulating HIF-1α, KHG26792 further contributes to its protective effects against hypoxia-induced cellular damage. researchgate.net
| Protein | Cellular Model | Inducing Agent | Effect of KHG26792 |
| Bcl-2 | SH-SY5Y Cells | MPP+ | Attenuated changes in protein levels. |
| Bax | SH-SY5Y Cells | MPP+ | Attenuated changes in protein levels. |
| Caspase-3 | BV-2 Microglial Cells | Hypoxia | Significantly reduced expression and activity. researchgate.net |
| Caspase-3 | SH-SY5Y Cells | MPP+ | Efficiently suppressed activation. |
| HIF-1α | BV-2 Microglial Cells | Hypoxia | Effectively attenuated increased protein expression. researchgate.net |
Development of Advanced Analogues and Hybrid Compounds Incorporating the 3 Naphthalen 1 Yloxy Methyl Azetidine Motif
Design and Synthesis of Spirocyclic and Fused Azetidine (B1206935) Systems
The introduction of conformational rigidity and novel three-dimensional exit vectors from a molecular scaffold is a key strategy in modern drug design. Spirocyclic and fused ring systems are particularly effective for this purpose, as they lock the geometry of a molecule and explore new chemical space. nih.govbham.ac.uk The synthesis of such complex scaffolds built around an azetidine core often involves intramolecular cyclization reactions where strategically placed functional groups on a precursor molecule are induced to form a new ring.
Several synthetic approaches have been developed to access these desirable structures. One prominent method is the enantioselective synthesis of spiro-3,2′-azetidine oxindoles via an intramolecular C–C bond formation, which can be catalyzed by a chiral phase-transfer catalyst. koreascience.kr This strategy allows for the creation of spirocycles with high enantiomeric purity. Another versatile technique involves the diversification of a densely functionalized azetidine ring system to generate a wide array of fused, bridged, and spirocyclic structures. nih.gov For instance, an azetidine-fused eight-membered ring can be formed from an N-allylated azetidine precursor through a ring-closing metathesis reaction. nih.gov Furthermore, intramolecular Buchwald/Hartwig cross-coupling reactions on appropriately substituted bromo-nitrile azetidines can yield fused tetrahydroquinoline core systems. nih.gov
A two-step sequence involving the synthesis of azetidinones from cyclic carboxylic acids, followed by their reduction, has proven effective for producing multifunctional spirocyclic azetidines. researchgate.net Titanium(IV)-mediated synthesis from oxime ethers represents another innovative route to spirocyclic NH-azetidines. nih.gov These methods highlight the chemical tractability of the azetidine ring as a foundation for building intricate, multi-ring systems with potential applications in medicinal chemistry. scirp.org
Table 1: Selected Synthetic Methods for Spirocyclic and Fused Azetidine Systems
| Method | Precursor Type | Key Reaction | Resulting System | Reference |
| Phase-Transfer Catalysis | Isatin-derived diazo compounds | Intramolecular C-C bond formation | Spirocyclic azetidine oxindoles | koreascience.kr |
| Ring-Closing Metathesis | N-allyl substituted azetidines | Olefin metathesis | Azetidine-fused 8-membered rings | nih.gov |
| Reduction of Azetidinones | Cyclic carboxylic acids | Cyclization and reduction | Multifunctional spirocyclic azetidines | researchgate.net |
| Intramolecular Cross-Coupling | o-Bromo nitrile azetidines | Buchwald/Hartwig amination | Fused tetrahydroquinoline-azetidines | nih.gov |
Hybridization with Other Pharmacologically Relevant Heterocycles
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecular entity with potentially enhanced affinity, selectivity, or a modified functional profile compared to the individual components. The 3-[(naphthalen-1-yloxy)methyl]azetidine scaffold is an ideal candidate for such a strategy, allowing for its conjugation with other biologically important heterocyclic rings like thiazoles, oxadiazoles, triazoles, and pyridines.
The thiazole (B1198619) ring is a key component in numerous pharmacologically active compounds. Hybrid molecules combining thiazole and azetidine motifs have been developed as new chemical entities. A common synthetic route to these hybrids involves the creation of an azetidin-2-one (B1220530) ring (a β-lactam) onto a thiazole-containing precursor. koreascience.krresearchgate.net This is often achieved through the Staudinger [2+2] cycloaddition, where a Schiff's base (imine) derived from a thiazole-amine reacts with a ketene (B1206846), typically generated in situ from an acyl chloride like chloroacetyl chloride in the presence of a base such as triethylamine. koreascience.kr The resulting thiazolyl-azetidinone hybrid can then be chemically reduced to the corresponding thiazolyl-azetidine if desired. The foundational Hantzsch synthesis, which constructs the thiazole ring itself from a thioamide and an alpha-halo carbonyl compound, provides the basis for creating the necessary thiazole precursors. youtube.com
Table 2: Synthesis of Azetidinone-Thiazole Hybrids
| Thiazole Precursor | Reagent | Key Reaction | Product Type | Reference |
| Benzylidene hydrazinyl thiazole | Chloroacetyl chloride, Triethylamine | [2+2] Cycloaddition | Hydrazino thiazolyl-2-azetidinone | koreascience.krresearchgate.net |
Oxadiazole and triazole rings are five-membered heterocycles that are frequently used as bioisosteres for ester and amide groups, and they are prevalent in many approved drugs.
The 1,3,4-oxadiazole (B1194373) moiety, in particular, has been successfully integrated with azetidine-like structures. Research has shown the synthesis of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives. nih.gov The synthesis typically involves creating a Schiff's base from a 2-amino-1,3,4-oxadiazole and a substituted aldehyde, followed by cyclocondensation with chloroacetyl chloride to form the azetidin-2-one ring. nih.gov Additionally, the hybridization of naphthalene (B1677914) and 1,3,4-oxadiazole has been explored, suggesting a clear path toward combining all three motifs. nih.gov
The 1,2,3-triazole ring is often incorporated into molecules using the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov To create a hybrid with the this compound scaffold, one could first synthesize an azide (B81097) or alkyne derivative of the core molecule. For instance, the naphthalene moiety can be derivatized with a propargyl group to serve as the alkyne component. This precursor can then be reacted with a partner molecule containing the complementary functional group (an azide) to form the stable 1,2,3-triazole linker, effectively wedding the azetidine-naphthalene core to another pharmacophore. nih.govnih.gov
Table 3: Examples of Azetidine/Naphthalene Hybridization with Oxadiazoles and Triazoles
| Core Scaffold | Heterocycle | Linking Strategy | Resulting Hybrid Class | Reference |
| Azetidin-2-one | 1,3,4-Oxadiazole | Cyclocondensation | Oxadiazolyl-azetidinones | nih.gov |
| Naphthalene | 1,3,4-Oxadiazole | N-alkylation | Naphthalene-oxadiazole hybrids | nih.gov |
| Naphthalen-1-yloxy | 1,2,3-Triazole | Click Chemistry (CuAAC) | Naphthalenyloxymethyl-triazoles | nih.gov |
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in a vast number of drugs. The synthesis of hybrids incorporating pyridine and azetidine rings has been successfully demonstrated. A key synthetic route again utilizes the formation of an azetidin-2-one ring. In a reported example, Schiff's bases were prepared and subsequently underwent cyclocondensation with chloroacetyl chloride in the presence of a base to yield 3-chloro-4-(pyridin-3-yl)azetidin-2-ones. scirp.org This method provides a direct way to attach a pyridine ring at the 4-position of the azetidine scaffold, creating a robust hybrid structure for further biological evaluation.
Systematic Scaffold Hopping and Ring Expansion/Contraction Studies
Beyond simple derivatization, more profound structural modifications can be explored through scaffold hopping and ring-size alterations. These strategies aim to discover novel core structures that retain the key pharmacophoric features of the parent molecule while offering improved properties such as potency, selectivity, or pharmacokinetics. bhsai.org
Scaffold hopping involves replacing the central core of a molecule with a structurally distinct scaffold. bhsai.orgnih.gov For the this compound motif, this could involve several approaches. The azetidine ring could be replaced by other four-membered rings (e.g., oxetane) or five-membered rings (e.g., pyrrolidine (B122466), tetrahydrofuran). Alternatively, the naphthalene group could be "hopped" to other bicyclic aromatic systems like an indole (B1671886), indazole, or quinoline (B57606) to explore different interactions with target proteins. rsc.orgnih.gov Such a strategy was successfully used to convert a series of MCL-1 selective inhibitors with an indole core into dual MCL-1/BCL-2 inhibitors based on an indazole framework. rsc.org
Ring expansion and contraction studies offer another avenue for structural diversification. The four-membered azetidine ring can be synthetically expanded into larger, five- or seven-membered heterocycles. nih.gov One method involves fitting an azetidine with a 3-hydroxypropyl side chain at the 2-position. Activation of the terminal alcohol leads to intramolecular N-alkylation, forming a strained bicyclic azetidinium intermediate. Subsequent nucleophilic opening of this intermediate can yield mixtures of expanded pyrrolidine (five-membered) and azepane (seven-membered) rings. nih.gov Conversely, ring contraction provides a method to synthesize substituted azetidines. For example, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones (five-membered rings) has been shown to produce α-carbonylated N-sulfonylazetidines in the presence of a base. organic-chemistry.org These transformations allow for systematic exploration of the impact of ring size on biological activity.
Table 4: Strategies for Scaffold Modification
| Strategy | Description | Example Transformation | Reference |
| Scaffold Hopping | Replacement of the core scaffold with a structurally different one. | Indole core → Indazole core | rsc.org |
| Ring Expansion | Conversion of the azetidine ring to a larger heterocyclic ring. | 2-substituted azetidine → Pyrrolidine and/or Azepane | nih.gov |
| Ring Contraction | Synthesis of an azetidine from a larger ring precursor. | α-bromo N-sulfonylpyrrolidinone → α-carbonylated N-sulfonylazetidine | organic-chemistry.org |
Analytical Techniques for Characterization and Quantification in Chemical Research of 3 Naphthalen 1 Yloxy Methyl Azetidine
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 3-[(Naphthalen-1-yloxy)methyl]azetidine. These methods provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
¹H NMR (Proton NMR): In ¹H NMR analysis of the hydrochloride salt of this compound, specific chemical shifts (δ) are observed that correspond to the different types of protons in the molecule. These shifts are typically measured in parts per million (ppm) relative to a standard reference compound. The expected signals would include those for the naphthalene (B1677914) ring protons, the azetidine (B1206935) ring protons, and the methylene (B1212753) bridge protons.
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.
A summary of typical NMR data that could be expected for this compound hydrochloride is presented below.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Naphthalene Ring | 7.0 - 8.2 (m) | 105 - 155 |
| Azetidine Ring CH | 3.5 - 4.5 (m) | 50 - 65 |
| Azetidine Ring CH₂ | 3.0 - 4.0 (m) | 45 - 60 |
| Methylene Bridge O-CH₂ | 4.2 - 4.8 (d) | 65 - 75 |
Note: This is a generalized representation. Actual spectra may show more complex splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) that provide further structural insights.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in this compound.
Key characteristic absorption bands would include:
C-O-C stretch: Associated with the ether linkage, typically appearing in the region of 1050-1250 cm⁻¹.
Aromatic C=C stretch: From the naphthalene ring, observed in the 1400-1600 cm⁻¹ range.
C-H stretch (aromatic and aliphatic): Occurring at approximately 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
N-H bend (if present as a secondary amine salt): Typically seen in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can help in confirming the elemental composition. For this compound, the molecular ion peak [M+H]⁺ would be expected, corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
| Ion | Expected m/z |
| [M+H]⁺ | ~228.1075 |
Chromatographic Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the naphthalene chromophore exhibits strong absorbance (e.g., 214 nm). The retention time of the main peak is characteristic of the compound, and the peak area can be used for quantification against a reference standard.
Perspectives and Emerging Research Avenues for 3 Naphthalen 1 Yloxy Methyl Azetidine
Exploration of Novel Molecular Targets and Binding Mechanisms for Chemical Probe Development
While direct molecular targets of 3-[(Naphthalen-1-yloxy)methyl]azetidine are still under extensive investigation, research on closely related analogs and computational studies provide valuable insights into its potential biological activities. These preliminary findings are crucial for guiding the development of chemical probes to elucidate specific molecular interactions.
A study on the structurally similar compound, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) , has demonstrated significant neuroprotective and anti-inflammatory effects. nih.govnih.govkoreascience.kr This compound was found to attenuate MPP+-induced cytotoxicity in SH-SY5Y cells, a model for Parkinson's disease, by regulating oxidative stress and mitochondrial dysfunction. nih.gov Specifically, it influenced the levels of Bcl-2 and Bax proteins and suppressed caspase-3 activation. nih.gov Furthermore, KHG26792 was shown to attenuate the NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide-stimulated microglial cells, suggesting a role in modulating neuroinflammation. nih.gov These findings suggest that this compound could potentially target proteins involved in apoptosis, oxidative stress pathways, and inflammasome regulation.
In a separate line of inquiry, in silico molecular docking studies have explored the potential of azetidine-substituted naphthalenes as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.net This computational screening identified key interactions with amino acid residues such as Glu166, Gln192, Ala191, Thr190, Ser144, and Cys145 within the Mpro active site. researchgate.net This suggests a potential antiviral application for compounds like this compound and highlights the viral protease as a plausible molecular target.
The development of chemical probes based on the this compound scaffold would be instrumental in validating these putative targets and discovering new ones. Such probes could be designed by incorporating reporter tags, such as fluorophores or biotin, to facilitate the identification of binding partners through techniques like affinity chromatography or fluorescence microscopy. The azetidine (B1206935) ring itself can be a key feature in probe design, as its strained nature can be exploited for covalent labeling of targets under specific conditions. rsc.orgresearchwithrutgers.com
Table 1: Potential Molecular Targets and Investigated Biological Activities for the Azetidine-Naphthalene Scaffold
| Potential Molecular Target/Pathway | Investigated Biological Activity | Reference Compound | Research Approach |
| Bcl-2 family proteins, Caspase-3 | Neuroprotection, Anti-apoptosis | 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | In vitro cell-based assays |
| NLRP3 Inflammasome | Anti-inflammatory | 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | In vitro cell-based assays |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral (potential) | Azetidine substituted naphthalenes | In silico molecular docking |
Integration into Complex Chemical Libraries for High-Throughput Screening in Academic Settings
The azetidine scaffold is increasingly recognized as a valuable component in chemical libraries for high-throughput screening (HTS) due to its ability to confer molecular rigidity and provide novel three-dimensional exit vectors for further chemical modification. nih.govutexas.eduenamine.netresearchgate.net The incorporation of this compound and its derivatives into such libraries would offer a unique chemical space for screening against a wide array of biological targets in academic research settings.
The synthesis of diverse libraries based on the azetidine core has been a focus of diversity-oriented synthesis (DOS). nih.govutexas.edu These efforts aim to create collections of compounds with significant structural variety to maximize the chances of identifying "hits" in HTS campaigns. nih.gov The this compound scaffold is an excellent starting point for library development. The naphthalene (B1677914) moiety can be functionalized at various positions, and the azetidine ring can be further substituted to create a wide range of analogs. nih.govutexas.eduresearchgate.net
Academic HTS facilities often utilize large, diverse compound libraries to identify novel modulators of biological pathways. bmglabtech.com The inclusion of an azetidine-naphthalene library would be particularly valuable for screens targeting protein-protein interactions or enzymes with flat, featureless active sites, where the rigid and planar nature of the naphthalene group could be advantageous. enamine.net Furthermore, the "lead-like" properties often associated with azetidine-containing compounds, such as improved metabolic stability and favorable physicochemical profiles, make them attractive candidates for academic drug discovery projects. nih.govnih.gov
Table 2: Key Considerations for Integrating this compound into HTS Libraries
| Feature | Rationale for Inclusion in HTS Libraries |
| Structural Rigidity | The azetidine ring restricts conformational flexibility, which can lead to higher binding affinity and more reproducible screening results. enamine.net |
| Three-Dimensionality | The azetidine moiety provides non-planar exit vectors for creating structurally diverse libraries with enhanced 3D character. nih.govutexas.edu |
| Novel Chemical Space | The combination of the azetidine and naphthalene scaffolds is underrepresented in many screening collections, offering the potential for novel discoveries. |
| "Lead-Like" Properties | Azetidine-containing compounds often exhibit favorable pharmacokinetic properties, making them promising starting points for drug development. nih.govnih.gov |
Advanced Chemical Biology Probes Based on the Azetidine-Naphthalene Scaffold for Mechanistic Studies
The development of advanced chemical biology probes is essential for dissecting the complex biological mechanisms in which molecules like this compound might be involved. nih.gov The unique properties of the azetidine-naphthalene scaffold can be harnessed to create sophisticated tools for mechanistic investigations.
One promising avenue is the design of photo-activatable probes. The naphthalene moiety is a well-known photosensitizer, and this property could be exploited to create probes that can be activated by light to crosslink with their biological targets. This would allow for the precise identification of binding partners in a cellular context.
Furthermore, the azetidine ring can be incorporated into fluorescent probes to enhance their properties. The introduction of an azetidine group has been shown to improve the spectral properties, such as brightness and photostability, of various fluorophores while maintaining cell permeability. youtube.comresearchgate.net A fluorescently labeled version of this compound could be used for live-cell imaging to visualize its subcellular localization and track its interactions with target proteins in real-time.
Another area of interest is the development of probes for activity-based protein profiling (ABPP). ABPP utilizes reactive probes that covalently bind to the active site of enzymes, allowing for the assessment of enzyme activity in complex biological systems. The strained azetidine ring could be engineered to act as a reactive handle in an ABPP probe, enabling the selective labeling and identification of enzymes that are targeted by the azetidine-naphthalene scaffold. nih.gov
Mechanistic studies using such probes could provide definitive answers about the mode of action of this compound and its analogs, moving beyond the initial observations from studies on related compounds. nih.gov
Future Directions in Synthetic Methodology Development for Complex Azetidine-Naphthalene Architectures
While the synthesis of the core this compound structure is achievable, the development of more complex and diverse architectures based on this scaffold requires the exploration of advanced synthetic methodologies. nih.govorganic-chemistry.orgrsc.orgresearchgate.net The inherent ring strain of azetidines presents both a challenge and an opportunity for synthetic chemists. rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net
Future synthetic efforts will likely focus on several key areas:
Stereoselective Synthesis: The development of methods for the enantioselective synthesis of 3-substituted azetidines is crucial, as the stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov This could involve the use of chiral catalysts or starting materials to control the formation of specific stereoisomers.
Late-Stage Functionalization: The ability to modify the azetidine-naphthalene scaffold at a late stage in the synthetic sequence is highly desirable for the rapid generation of analog libraries. researchgate.net This could involve the development of C-H activation or cross-coupling reactions that are tolerant of the functional groups present in the core structure. rsc.org
Domino and Multicomponent Reactions: One-pot reactions that form multiple bonds in a single operation can significantly increase synthetic efficiency. rsc.org The development of domino or multicomponent reactions that incorporate the azetidine and naphthalene moieties would allow for the rapid construction of complex molecular architectures. acs.org
Flow Chemistry: The use of flow chemistry can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving strained or reactive intermediates. chemrxiv.org Applying flow chemistry to the synthesis of azetidine-naphthalene derivatives could facilitate their production on a larger scale for extensive biological evaluation.
The exploration of novel cycloaddition reactions, such as the aza-Paternò-Büchi reaction, could also provide new routes to functionalized azetidines with diverse substitution patterns. nih.govresearchgate.netnih.gov Ultimately, the advancement of synthetic methodologies will be a key enabler for fully exploring the potential of the this compound scaffold in chemical biology and medicinal chemistry. researchgate.netnih.govbiointerfaceresearch.commdpi.comrsc.orgnih.gov
Q & A
Q. What are the established synthetic routes for 3-[(Naphthalen-1-yloxy)methyl]azetidine, and how are reaction conditions optimized?
The synthesis typically involves alkylation of primary amines with electrophiles to functionalize the azetidine ring. A common method includes reacting naphthalen-1-ol derivatives with azetidine precursors under controlled conditions. Key steps include:
- Use of strong bases (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic substitution .
- Solvent selection (e.g., DMSO) to stabilize reactive intermediates and improve solubility .
- Temperature control (room temperature to 80°C) to minimize side reactions, such as desulfonation or ring-opening .
- Monitoring via thin-layer chromatography (TLC) to track reaction progress and ensure completion before purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the azetidine ring structure and naphthalene moiety connectivity. For example, coupling constants in the azetidine region (δ 3.5–4.5 ppm) distinguish substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C14H15NO) and detects isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, though limited by the compound’s propensity to form amorphous solids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of azetidine derivatives?
Discrepancies often arise from variations in substituent positioning, stereochemistry, or assay conditions. Methodological approaches include:
- Systematic SAR Studies: Compare analogs with defined substitutions (e.g., sulfonyl vs. methoxy groups) to isolate structural contributors to activity .
- Standardized Bioassays: Replicate studies under identical conditions (e.g., pH, cell lines) to control for environmental factors. For example, conflicting antimicrobial data may stem from differences in bacterial strains or culture media .
- Computational Modeling: Use molecular docking to predict binding affinities to targets like enzymes or receptors, validating hypotheses before wet-lab experiments .
Q. What strategies improve the stability of this compound under physiological conditions?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to protect the azetidine ring from acidic degradation in the stomach .
- Formulation Optimization: Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and reduce oxidative degradation .
- pH Buffering: Adjust storage buffers to neutral pH, as azetidines are prone to ring-opening under strongly acidic or basic conditions .
Q. How can in silico methods guide the design of analogs with enhanced target selectivity?
- Molecular Dynamics Simulations: Predict conformational flexibility and binding pocket interactions. For example, naphthalene’s planar structure may favor π-π stacking with aromatic residues in enzyme active sites .
- ADMET Prediction Tools: Use software like SwissADME to optimize logP values (ideally 2–3) for improved bioavailability while minimizing hepatotoxicity risks .
- Free Energy Perturbation (FEP): Quantify the impact of substituent modifications (e.g., fluorination) on binding energy to prioritize synthetic targets .
Data Analysis and Experimental Design
Q. How should researchers approach conflicting data on the compound’s reactivity in substitution reactions?
- Controlled Variable Testing: Isolate factors like solvent polarity (e.g., DMF vs. THF) or nucleophile strength (e.g., iodide vs. bromide) to identify dominant reaction pathways .
- Kinetic Studies: Use pseudo-first-order conditions to determine rate constants and elucidate mechanisms (e.g., SN1 vs. SN2) .
- Side-Product Analysis: Characterize byproducts via LC-MS to infer competing reaction pathways, such as elimination vs. substitution .
Q. What methodologies validate the compound’s mechanism of action in pharmacological studies?
- Knockdown/Overexpression Models: Use CRISPR/Cas9 to modulate putative targets (e.g., kinases) and assess phenotypic changes in cellular assays .
- Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics to confirm target engagement .
- Metabolic Profiling: Track compound degradation and metabolite formation in liver microsomes to rule off-target effects .
Advanced Applications
Q. Can this compound serve as a precursor for novel materials, such as metal-organic frameworks (MOFs)?
- Coordination Chemistry: The naphthalene group’s π-conjugation and azetidine’s nitrogen lone pairs enable coordination with transition metals (e.g., Cu(II), Fe(III)). Preliminary studies suggest potential for MOFs with tunable porosity .
- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling to introduce aryl groups, enhancing structural diversity for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
